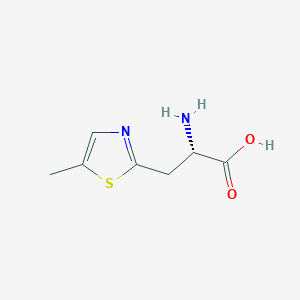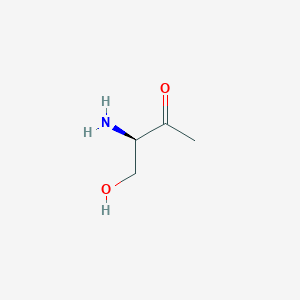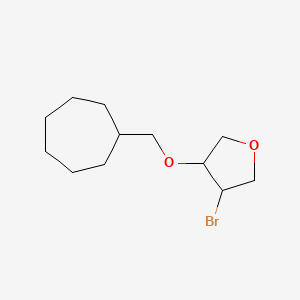
3-Formyl-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiophene ring fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-benzothiophene-2-carboxylic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . Another approach includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 3-Carboxy-1-benzothiophene-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Formyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Formyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Similar structure but lacks the formyl group.
3-Amino-1-benzothiophene-2-carbonitrile: Contains an amino group and a nitrile group instead of the formyl and carboxylic acid groups.
Uniqueness
3-Formyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the benzothiophene core
Propiedades
Fórmula molecular |
C10H6O3S |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
3-formyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13) |
Clave InChI |
BSAQBQAGINLJJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


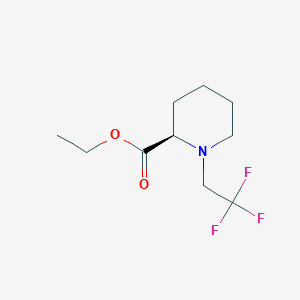

![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
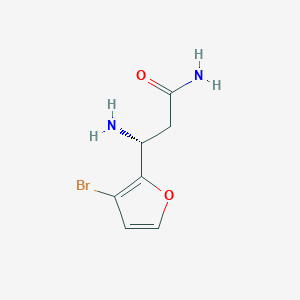
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
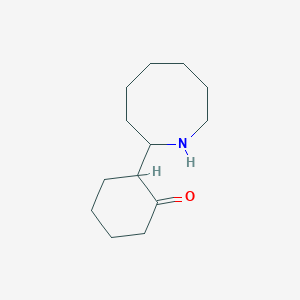
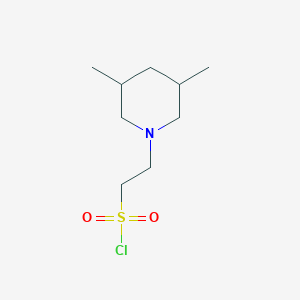
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
